
Application Notes and Protocols: AS1938909 in
Combination with Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent and

selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2][3]

SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling

pathway, which is central to insulin-mediated metabolic effects.[4][5] By inhibiting SHIP2,

AS1938909 enhances downstream insulin signaling, leading to increased glucose uptake and

metabolism. This mechanism of action makes AS1938909 a promising therapeutic candidate

for metabolic disorders characterized by insulin resistance, such as type 2 diabetes.

The combination of AS1938909 with existing metabolic drugs presents a compelling strategy to

achieve synergistic or additive therapeutic effects, potentially allowing for lower doses and

reduced side effects. This document provides an overview of the rationale for such

combinations, detailed protocols for in vitro and in vivo evaluation, and representative data on

the effects of SHIP2 inhibition.

Rationale for Combination Therapy
The multifaceted nature of metabolic diseases often necessitates multi-target therapeutic

approaches. Combining AS1938909 with other metabolic drugs that have complementary

mechanisms of action could lead to enhanced glycemic control and improved metabolic

profiles.
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Metformin: A first-line therapy for type 2 diabetes, metformin primarily reduces hepatic

glucose production. Interestingly, recent studies have identified metformin as a direct

inhibitor of SHIP2.[4][5][6][7] Combining AS1938909 with metformin could therefore result in

a more potent and comprehensive inhibition of SHIP2, alongside metformin's other

mechanisms, leading to significant improvements in insulin sensitivity and glucose disposal.

GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists enhance

glucose-dependent insulin secretion, suppress glucagon release, and promote satiety.[8] The

combination with AS1938909, which enhances insulin sensitivity at the cellular level, could

create a powerful synergistic effect on glucose homeostasis.

SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors promote the excretion

of glucose in the urine, independent of insulin action.[4] Combining this mechanism with the

insulin-sensitizing effect of AS1938909 could provide a dual approach to lowering blood

glucose levels through both insulin-dependent and independent pathways.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of AS1938909 and the conceptual basis for

its combination with other metabolic drugs.

Table 1: In Vitro Activity of AS1938909
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Parameter Value Cell Line/System Reference

SHIP2 Inhibition (Ki) 0.44 µM Human SHIP2

SHIP2 Inhibition

(IC50)
0.57 µM Human SHIP2 [9]

SHIP1 Inhibition

(IC50)
21 µM Human SHIP1 [1][2][3]

PTEN Inhibition (IC50) >50 µM Human PTEN [1][2][3]

Akt Phosphorylation Increased L6 Myotubes

Glucose Consumption Increased L6 Myotubes

Glucose Uptake Increased L6 Myotubes

GLUT1 mRNA

Expression
Increased L6 Myotubes

Table 2: Rationale for AS1938909 Combination Therapies

Combination Drug Mechanism of Action
Potential
Synergistic/Additive
Effects with AS1938909

Metformin
Decreases hepatic glucose

production; SHIP2 inhibitor

Enhanced systemic and tissue-

specific SHIP2 inhibition;

Improved insulin sensitivity and

glucose utilization.

GLP-1 Receptor Agonists

Increase glucose-dependent

insulin secretion; Suppress

glucagon

Enhanced glucose disposal

due to improved insulin

secretion and sensitivity.

SGLT2 Inhibitors
Increase urinary glucose

excretion

Complementary insulin-

dependent and -independent

glucose lowering.
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Caption: AS1938909 enhances insulin signaling by inhibiting SHIP2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15540900?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/ip-glucose-tolerance-test-in-mouse-ewov1y2okvr2/v1
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-n2bvjr8oplk5/v1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Phosphorylated_Akt_p_Akt_Following_Inhibition_with_IC_87114.pdf
https://pubmed.ncbi.nlm.nih.gov/31342643/
https://pubmed.ncbi.nlm.nih.gov/31342643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6916339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6916339/
https://pubmed.ncbi.nlm.nih.gov/30321069/
https://pubmed.ncbi.nlm.nih.gov/30321069/
https://pubmed.ncbi.nlm.nih.gov/38409699/
https://pubmed.ncbi.nlm.nih.gov/38409699/
https://www.researchgate.net/publication/363890424_Oral_Glucose_Tolerance_Test_in_Mouse_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991215/
https://www.benchchem.com/product/b15540900#as1938909-in-combination-with-other-metabolic-drugs
https://www.benchchem.com/product/b15540900#as1938909-in-combination-with-other-metabolic-drugs
https://www.benchchem.com/product/b15540900#as1938909-in-combination-with-other-metabolic-drugs
https://www.benchchem.com/product/b15540900#as1938909-in-combination-with-other-metabolic-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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